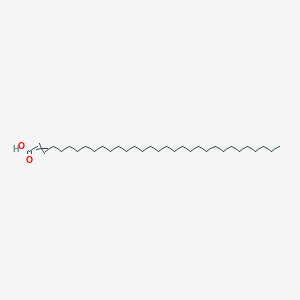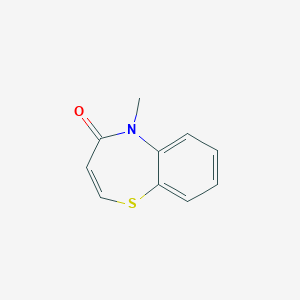
3-Benzoyl-N-tert-butylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is an organic compound with the molecular formula C18H20N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a benzoyl group attached to the pyridine ring and a tert-butyl group attached to the carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced to the pyridine ring through a Friedel-Crafts acylation reaction. This involves the reaction of pyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoylated pyridine with tert-butylamine. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-N-tert-butylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Benzoyl-N-tert-butylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific chemical properties, such as catalysts or ligands in coordination chemistry.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and tert-butyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzoylpyridine: Lacks the tert-butyl and carboxamide groups, making it less bulky and potentially less selective in binding interactions.
N-tert-butylpyridine-2-carboxamide: Lacks the benzoyl group, which may reduce its ability to participate in certain chemical reactions.
Pyridine-2-carboxamide: A simpler structure without the benzoyl and tert-butyl groups, leading to different chemical properties and applications.
Uniqueness
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is unique due to the combination of its benzoyl, tert-butyl, and carboxamide groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced binding affinity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
106240-80-6 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-benzoyl-N-tert-butylpyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)19-16(21)14-13(10-7-11-18-14)15(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,19,21) |
Clé InChI |
ORCKEKKEBLKNPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


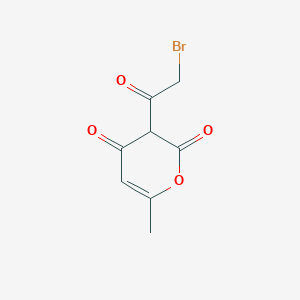

![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
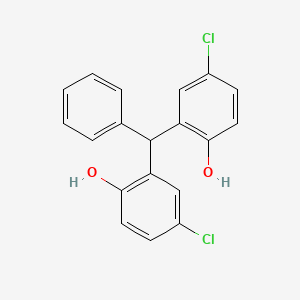

![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)

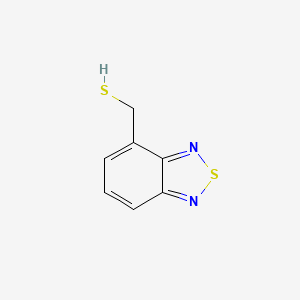
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

